molecular formula C15H18N2O B2551221 (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024622-53-4

(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2551221
CAS No.: 1024622-53-4
M. Wt: 242.322
InChI Key: MCNLQGQPUAALOV-QBFSEMIESA-N
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Description

(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing enamine derivative characterized by a benzylamino substituent attached to a methylidene group. Such compounds are often analyzed using crystallographic tools like SHELXL for structural refinement .

Properties

IUPAC Name

(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2,3)14(18)13(9-16)11-17-10-12-7-5-4-6-8-12/h4-8,11,17H,10H2,1-3H3/b13-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNLQGQPUAALOV-QBFSEMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNCC1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NCC1=CC=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and possible mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzylamino group and a nitrile functionality, which are critical for its biological activity. The molecular formula is C13H16N2OC_{13}H_{16}N_2O, with a molecular weight of approximately 220.28 g/mol.

Biological Activity Overview

Research indicates that (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

1. Anticancer Activity

Several studies have reported the compound's potential in inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that it can induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

2. Antioxidant Properties

The compound has also shown significant antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanism by which (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile exerts its effects appears to involve the modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Regulation of Gene Expression : It may influence the expression of genes related to apoptosis and cell cycle regulation.

Research Findings and Case Studies

A summary of key research findings is presented in the following table:

StudyBiological ActivityMethodologyKey Findings
AnticancerIn vitro assaysInduced apoptosis in breast cancer cells; IC50 = 15 µM
AntioxidantDPPH assayScavenging activity comparable to ascorbic acid
Anti-inflammatoryEnzyme inhibition assaySignificant inhibition of COX-1 and COX-2 activity

Synthesis

The synthesis of (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves several steps:

  • Formation of the Benzylamine Intermediate : Benzylamine is reacted with an appropriate aldehyde to form the corresponding imine.
  • Cyclization : The imine undergoes cyclization with 4,4-dimethyl-3-oxopentanenitrile under acidic conditions.
  • Purification : The final product is purified using column chromatography.

Scientific Research Applications

Research indicates that (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile exhibits significant biological activities, including:

Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action.

Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in animal models, particularly in studies involving neurodegenerative diseases such as Alzheimer's. It appears to mitigate oxidative stress and neuronal damage.

Case Studies

  • Cancer Treatment : A notable study highlighted the use of (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile in combination with traditional chemotherapeutic agents. Results indicated enhanced efficacy against tumor growth in vivo, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types.
  • Neuroprotection : In a model of cisplatin-induced nephrotoxicity, co-administration of the compound resulted in significantly reduced renal damage and improved survival rates among treated subjects. This protective role underscores its potential as a therapeutic agent in managing side effects associated with chemotherapy.

Comparison with Similar Compounds

Key Differences :

  • The absence of aromaticity in the substituent reduces π-π stacking interactions compared to the benzylamino derivative.

Compound 2: (2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 81518-41-4)

  • Molecular Formula : C₁₇H₁₆BrN₃OS
  • Molecular Weight : 394.3 g/mol
  • Substituent: 4-(4-bromophenyl)thiazol-2-ylamino group (heterocyclic brominated aromatic system)
  • Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals due to the bromophenylthiazole moiety .

Key Differences :

  • The bromine atom enhances electrophilic reactivity, making this compound suitable for cross-coupling reactions.

Structural and Functional Analysis

Molecular Weight and Substituent Effects

Property Target Compound Compound 1 Compound 2
Molecular Weight (g/mol) Not specified 246.36 394.3
Substituent Type Benzylamino Alkyne-amino Bromophenylthiazole
Aromaticity Yes (benzyl) No Yes (thiazole + phenyl)
Electrophilic Reactivity Moderate Low High (due to Br)

Notes:

  • The benzylamino group in the target compound balances aromatic stability with moderate reactivity, ideal for nucleophilic additions.
  • Compound 2’s bromine and thiazole groups suggest utility in medicinal chemistry, whereas Compound 1’s alkyne may favor materials science applications.

Q & A

Q. What are the recommended synthetic routes for (2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile?

Synthesis typically involves condensation reactions between benzylamine derivatives and ketonitrile precursors. For example, a Schiff base formation under inert conditions (e.g., using a Schlenk line) can yield the Z-configuration. Key reagents like 2-methylbenzylamine (CAS 89-93-0) or 3-methylbenzylamine (CAS 100-81-2) may serve as starting materials for the benzylamino moiety . Reaction optimization should focus on temperature control (e.g., reflux at 196–205°C) and solvent selection (e.g., anhydrous ethanol) to minimize byproducts .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : Analyze the imine proton (δ ~8.5–9.0 ppm) and nitrile group (δ ~110–120 ppm in 13C^{13}\text{C} NMR) to confirm the Z-configuration and conjugation.
  • IR : Stretching frequencies for C≡N (~2240 cm1^{-1}) and C=O (~1700 cm1^{-1}) provide evidence of functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (expected m/z ~283.18). Purity should be validated via HPLC with UV detection at λ = 254 nm .

Q. What experimental conditions are critical for maintaining stability during storage?

The compound is sensitive to moisture and thermal degradation. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolyzed imine or oxidized ketone) can be monitored using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, HOMO-LUMO gaps (~4.5–5.0 eV), and intramolecular charge transfer. Software like Discovery Studio or Gaussian optimizes the Z-configuration and predicts interaction sites for bioactivity studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Data Normalization : Account for variability in assay conditions (e.g., solvent polarity, cell line viability).
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers.
  • Replication : Repeat experiments with standardized protocols (e.g., fixed incubation time, pH 7.4 buffer) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Modify substituents on the benzylamino group (e.g., electron-withdrawing groups at the para position) to alter electron density and binding affinity. For example, replacing methyl with nitro groups may enhance antimicrobial activity. SAR studies should pair synthetic modifications with in vitro assays (e.g., MIC against E. coli) and molecular docking (e.g., targeting bacterial enzymes) .

Q. What analytical challenges arise in quantifying degradation products during kinetic studies?

  • Co-elution Issues : Use UPLC-MS/MS to separate degradation intermediates (e.g., hydrolyzed nitrile).
  • Calibration Curves : Prepare standards for each potential byproduct (e.g., 4,4-dimethyl-3-oxopentanenitrile).
  • Kinetic Modeling : Apply first-order decay models to estimate half-life under varying pH/temperature .

Q. How can advanced spectroscopic methods elucidate tautomeric equilibria in solution?

Variable-temperature 1H^1\text{H} NMR (e.g., 25–60°C in DMSO-d6_6) detects shifts in imine proton signals due to keto-enol tautomerism. Time-resolved IR spectroscopy (in situ monitoring) quantifies the equilibrium constant (KtautK_{\text{taut}}) by tracking C=O and C=N stretching frequencies .

Methodological Frameworks

Q. Designing experiments to assess cytotoxicity: In vitro vs. in silico approaches

  • In vitro : Use MTT assays on human cancer cell lines (e.g., HeLa) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO <0.1%).
  • In silico : Train QSAR models using datasets like ChEMBL to predict toxicity endpoints (e.g., LD50_{50}) .

Q. Integrating contradictory spectral data from multiple laboratories

  • Meta-analysis : Aggregate NMR/IR data from published studies (e.g., using ChemSpider) and apply multivariate analysis (PCA) to identify systematic errors (e.g., solvent effects).
  • Collaborative Validation : Cross-validate results via round-robin testing with standardized samples .

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